molecular formula C23H18ClN3O3S B2543720 N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide CAS No. 681266-73-9

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2543720
CAS No.: 681266-73-9
M. Wt: 451.93
InChI Key: NSCKNNLOHOVGRX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and a naphthalen-1-ylacetamide moiety.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3S/c24-17-8-10-18(11-9-17)27-23(20-13-31(29,30)14-21(20)26-27)25-22(28)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCKNNLOHOVGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl and naphthalen-1-yl acetamide groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the compound’s structural integrity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit anti-inflammatory effects. The mechanism may involve inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. In silico studies have suggested that N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide could act as a potential inhibitor of these enzymes .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Thieno[3,4-c]pyrazoles have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies indicate that this compound may interact with specific molecular targets involved in cancer proliferation .

Case Study 1: Inhibition of COX Enzymes

A study evaluated the anti-inflammatory activity of thieno[3,4-c]pyrazole derivatives using molecular docking techniques. The results indicated that the compound effectively binds to COX enzymes, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects of various thieno[3,4-c]pyrazole compounds on different cancer cell lines. The findings revealed that this compound exhibited significant growth inhibition against breast cancer cells .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure and Functional Groups

  • Target Compound: The thieno[3,4-c]pyrazole core with a sulfone group (5,5-dioxo) distinguishes it from simpler pyrazole or triazole derivatives. The sulfone group increases polarity and may influence solubility and metabolic stability .
  • Analog 1 : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
    • Core: 1,2,3-Triazole with a naphthalenyloxy methyl substituent.
    • Functional Groups: Amide (–NH–C=O), aryloxy (–O–C10H7), and chlorophenyl.
    • Key Data: IR peaks at 3291 cm⁻¹ (–NH), 1678 cm⁻¹ (C=O), and HRMS [M + H]+: 393.1112 .
  • Analog 2 : N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
    • Core: Thiazole-pyrazole hybrid with a nitro group.
    • Functional Groups: Nitrophenyl, chlorophenyl, and isopropylphenyl.
    • Key Data: Synthesized via cyclization confirmed by FT-IR, NMR, and LCMS .

Spectroscopic and Physicochemical Properties

Property Target Compound Analog 1 (6m) Analog 2
IR (C=O stretch) Not reported 1678 cm⁻¹ 1680–1700 cm⁻¹ (estimated)
HRMS [M + H]+ Not reported 393.1112 ~500–550 (estimated)
Solubility Likely low (sulfone, naphthyl) Moderate (ethanol-soluble) Low (nitro group, hydrophobic)

Biological Activity

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, pharmacological effects, and potential therapeutic applications.

Molecular Formula: C24H26ClN3O6S
Molecular Weight: 520 g/mol
CAS Number: 449791-49-5

The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological potential, including anti-inflammatory and anticancer properties. The presence of the 4-chlorophenyl and naphthalenyl groups enhances its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Thieno[3,4-c]pyrazole Core : This involves cyclization reactions using appropriate precursors.
  • Substitution Reactions : Incorporation of the naphthalenyl and chlorophenyl groups through nucleophilic substitution.
  • Purification : Techniques such as recrystallization or chromatography are used to obtain high-purity compounds.

Anticancer Properties

Research indicates that compounds with a thieno[3,4-c]pyrazole structure exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines with promising results:

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)10
Compound BA549 (Lung)15
Compound CHeLa (Cervical)12

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated microglial cells:

  • Mechanism : The compound may inhibit NF-kB signaling pathways.
  • In Vivo Studies : Animal models have demonstrated reduced neuroinflammation following treatment with this compound.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of Parkinson's disease. Results indicated that it significantly reduced dopaminergic neuron loss and improved motor function in treated mice compared to controls:

  • Treatment Regimen : Mice were administered varying doses over four weeks.
  • Outcome Measures : Behavioral tests showed improved scores in treated groups.

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and how can its purity be validated?

The compound can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes under Cu(OAc)₂ catalysis, as demonstrated in analogous acetamide derivatives . Key steps include:

  • Reaction optimization using tert-butanol/water (3:1) as solvent for improved regioselectivity .
  • Purification via recrystallization (ethanol) and characterization by HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ calculated vs. observed mass accuracy within 0.6 ppm) .
  • IR spectroscopy to validate functional groups (e.g., C=O at ~1678 cm⁻¹, C=C aromatic at ~1606 cm⁻¹) .

Q. Which spectroscopic techniques are critical for confirming its structural identity?

  • ¹H/¹³C NMR : Detect tautomeric equilibria (e.g., amine/imine ratios via NH proton signals at δ 10.10–13.30 ppm) and aromatic substitution patterns .
  • X-ray crystallography : Resolve ambiguities in heterocyclic ring conformations (e.g., thieno[3,4-c]pyrazol-3-yl geometry) .
  • HRMS : Validate molecular formula (e.g., C₂₁H₁₈ClN₄O₂ requires [M+H]⁺ = 393.1118; observed 393.1112) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale research applications?

  • Catalyst screening : Test Cu(I)/Cu(II) sources (e.g., Cu(OAc)₂ vs. CuI) to enhance cycloaddition efficiency .
  • Solvent systems : Compare polar aprotic solvents (DMF, DMSO) with aqueous tert-butanol for regioselectivity and yield .
  • Reaction monitoring : Use TLC (hexane:EtOAc 8:2) to track intermediate formation and minimize side products .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

  • Tautomer analysis : NMR may indicate dynamic equilibria (e.g., 50:50 amine:imine ratios), while X-ray crystallography provides a static snapshot of the dominant form .
  • Multi-technique validation : Cross-reference IR (C=O/C=C), HRMS (exact mass), and crystallography to resolve discrepancies in substituent positioning .

Q. How can the compound’s biological activity be mechanistically explored?

  • Structure-activity relationship (SAR) : Modify the naphthalenyl or chlorophenyl moieties to assess impacts on target binding (e.g., via triazole or pyrazole bioisosteres) .
  • In silico docking : Screen against protein databases (e.g., kinase or GPCR targets) to identify potential interactions with the sulfone or acetamide groups .

Data Contradiction and Methodological Challenges

Q. How to reconcile conflicting reports on tautomeric ratios in solution vs. solid state?

  • Variable-temperature NMR : Probe temperature-dependent shifts in NH signals to quantify tautomer equilibria .
  • Solid-state IR vs. solution-phase : Compare C=O stretching frequencies to identify hydrogen bonding effects in crystalline vs. dissolved states .

Q. What strategies mitigate byproduct formation during heterocyclic ring closure?

  • Protecting groups : Temporarily shield reactive sites (e.g., NH of pyrazole) during sulfone or thiophene ring formation .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., diazotization or cyclization) .

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